2-Amino-4-methyl-5-pentylthiophene-3-carboxamide chemical properties
2-Amino-4-methyl-5-pentylthiophene-3-carboxamide chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its unique electronic and steric properties make it a valuable bioisostere for the benzene ring, often leading to improved pharmacological profiles.[2] Within the diverse family of thiophene derivatives, 2-aminothiophenes have garnered significant attention due to their synthetic accessibility and their role as versatile intermediates in the synthesis of complex heterocyclic systems.[3][4][5] This guide provides a comprehensive overview of the chemical properties of a representative member of this class, 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide, offering insights into its synthesis, reactivity, and potential applications for researchers in drug discovery and development. While specific experimental data for this exact molecule is not extensively published, its properties can be reliably extrapolated from the well-established chemistry of its structural analogs.
Synthesis via the Gewald Reaction
The most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[6][7] This one-pot, multi-component condensation reaction offers a convergent and atom-economical route to this important class of heterocycles.[4][7]
Reaction Principle
The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or α-cyanoacetamide in the presence of elemental sulfur and a base.[6] For the synthesis of 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide, the logical starting materials would be 2-octanone, cyanoacetamide, and elemental sulfur.
Proposed Synthetic Protocol
-
To a stirred solution of 2-octanone (1.0 eq) and cyanoacetamide (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add elemental sulfur (1.1 eq).
-
Add a catalytic amount of a base, such as triethylamine or morpholine (0.1-0.2 eq).
-
Heat the reaction mixture at a temperature ranging from room temperature to 50°C for 2-4 hours. Microwave irradiation has been shown to accelerate this reaction.[6][8]
-
Monitor the reaction progress by thin-layer chromatography.
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Upon completion, the reaction mixture is typically poured into ice-water to precipitate the product.
-
The crude product is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide.
Reaction Mechanism
The mechanism of the Gewald reaction is well-elucidated and proceeds through several key steps:[3][6][9]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between 2-octanone and cyanoacetamide to form an α,β-unsaturated nitrile intermediate.[6]
-
Sulfur Addition: The elemental sulfur (S₈) is attacked by the enolate of the Knoevenagel product, leading to a thiolate intermediate.[3][9]
-
Cyclization and Tautomerization: The thiolate then undergoes intramolecular cyclization by attacking the nitrile group, followed by tautomerization to yield the aromatic 2-aminothiophene product.[6]
Caption: The Gewald reaction mechanism for the synthesis of the target molecule.
Physicochemical and Spectroscopic Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₈N₂OS |
| Molecular Weight | 226.34 g/mol |
| Appearance | Likely a pale yellow to white solid |
| Melting Point | Expected to be in the range of 100-150 °C |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF.[2] |
Spectroscopic Characterization
The structure of 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide can be confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pentyl group (a triplet for the terminal methyl and multiplets for the methylene protons), a singlet for the C4-methyl group, broad singlets for the amino (NH₂) and carboxamide (CONH₂) protons, and potentially a singlet for the thiophene C5 proton if it were present (in this case, it is substituted).
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the pentyl and methyl groups, as well as four distinct signals for the thiophene ring carbons and a signal for the carbonyl carbon of the carboxamide.
-
IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amino and amide groups (around 3300-3500 cm⁻¹), C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-N stretching.[10]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 226, corresponding to the molecular weight of the compound.
Chemical Reactivity and Derivatization
2-Amino-4-methyl-5-pentylthiophene-3-carboxamide is a versatile building block for the synthesis of more complex heterocyclic systems, primarily due to the reactivity of the 2-amino and 3-carboxamide functional groups.[11][12]
Synthesis of Thieno[2,3-d]pyrimidines
A prominent reaction of 2-aminothiophene-3-carboxamides is their cyclocondensation with various reagents to form thieno[2,3-d]pyrimidines.[11][13] This fused heterocyclic system is of significant interest in medicinal chemistry due to its wide range of biological activities.[14]
For instance, reaction with an aldehyde in the presence of an acid catalyst can lead to the formation of a dihydropyrimidine ring, which can be subsequently oxidized to the aromatic thieno[2,3-d]pyrimidine.
Caption: Synthesis of thieno[2,3-d]pyrimidines from the target molecule.
Potential Biological and Pharmacological Significance
The thiophene nucleus is a key component in a multitude of pharmacologically active molecules.[1][2][15] Substituted 2-aminothiophenes, in particular, have been reported to possess a broad spectrum of biological activities, including:
-
Antimicrobial and Antifungal Activity: Many thiophene derivatives have shown potent activity against various strains of bacteria and fungi.[5][16]
-
Anti-inflammatory Activity: Some substituted thiophenes have demonstrated significant anti-inflammatory properties.[17][18]
-
Anticancer Activity: The thiophene scaffold is present in several anticancer agents, and novel derivatives are continuously being explored for their potential as antitumor drugs.[17][19][20]
-
Antioxidant Activity: Certain thiophene-2-carboxamide derivatives have exhibited notable antioxidant properties.[13][21]
Given the established biological profile of the 2-aminothiophene-3-carboxamide scaffold, it is highly probable that 2-Amino-4-methyl-5-pentylthiophene-3-carboxamide and its derivatives could serve as valuable leads for the development of new therapeutic agents.
Conclusion
2-Amino-4-methyl-5-pentylthiophene-3-carboxamide represents a synthetically accessible and chemically versatile molecule within the important class of 2-aminothiophenes. Its straightforward synthesis via the Gewald reaction and the reactivity of its functional groups make it an attractive starting material for the construction of more complex, biologically relevant heterocyclic systems. The proven pharmacological potential of the thiophene nucleus suggests that this compound and its derivatives are promising candidates for further investigation in the fields of medicinal chemistry and drug discovery.
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